[1,2,4]Triazolo[3,4-a]isoquinoline
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Overview
Description
[1,2,4]Triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a triazole ring and an isoquinoline ring. Its unique structure imparts a range of biological activities, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[3,4-a]isoquinoline typically involves the condensation of isoquinoline derivatives with triazole precursors. One common method is the Claisen–Schmidt condensation, where an isoquinoline derivative reacts with an aldehyde in the presence of a base such as potassium hydroxide . This reaction forms the triazoloisoquinoline scaffold through a series of cyclization and condensation steps.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the triazole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide or nucleophiles like amines and thiols are frequently employed.
Major Products Formed
The major products formed from these reactions include various substituted triazoloisoquinolines with potential biological activities. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce pharmacophoric groups that enhance biological activity .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Medicine: It has shown promise as an anticancer agent by inducing oxidative stress and apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[3,4-a]isoquinoline involves multiple pathways:
Oxidative Stress: The compound induces oxidative stress in cells, leading to DNA damage and apoptosis.
Apoptosis: It upregulates pro-apoptotic genes such as p53 and Bax, promoting programmed cell death.
Antifungal Activity: The compound disrupts fungal cell membranes and inhibits essential enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds share a similar triazole ring but differ in the fused ring system, leading to distinct biological activities.
[1,2,4]Triazolo[3,4-b]benzothiazines: These compounds have a benzothiazine ring fused to the triazole ring, offering different pharmacological properties.
Uniqueness
[1,2,4]Triazolo[3,4-a]isoquinoline is unique due to its specific ring fusion, which imparts a distinct set of biological activities. Its ability to induce oxidative stress and apoptosis in cancer cells, along with its antifungal properties, sets it apart from other similar compounds .
Properties
CAS No. |
440-54-0 |
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Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)5-6-13-7-11-12-10(9)13/h1-7H |
InChI Key |
CXHYOLUKMOQURA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NN=C3 |
Origin of Product |
United States |
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